molecular formula C13H19BrN2O2S2 B2503550 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309555-74-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2503550
CAS No.: 2309555-74-4
M. Wt: 379.33
InChI Key: BTHWEHFRFMPMCB-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. Common reagents used in these steps include bromine, sulfonyl chlorides, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
  • 1-((5-Methylthiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
  • 1-((5-Fluorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Uniqueness

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHWEHFRFMPMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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